Methyl 5-bromo-1H-indole-4-carboxylate
CAS No.:
Cat. No.: VC13564575
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrNO2 |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | methyl 5-bromo-1H-indole-4-carboxylate |
Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3 |
Standard InChI Key | DIXOGRQXHFDJSD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |
Canonical SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 5-bromo-1H-indole-4-carboxylate features a planar indole core substituted with a bromine atom at the 5-position and a methyl ester group at the 4-position. The indole skeleton consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substitution introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents .
Key Structural Identifiers:
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IUPAC Name: methyl 5-bromo-1H-indole-4-carboxylate
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SMILES: COC(=O)C1=C(C=CC2=C1C=CN2)Br
Synthesis and Manufacturing Processes
Optimization Challenges
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Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, catalyst) .
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Yield Improvement: Literature on similar compounds reports yields of 60–70% for esterification steps, suggesting room for optimization via microwave-assisted synthesis or flow chemistry .
Physicochemical Properties
Property | Value/Description | Source |
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Molecular Weight | 254.08 g/mol | |
LogP | Estimated 2.1–2.5 (moderate lipophilicity) | Calculated |
Solubility | Soluble in DMSO, methanol; insoluble in water |
Stability Profile
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Thermal Stability: Indole esters generally decompose above 200°C.
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Light Sensitivity: Brominated aromatics are prone to photodegradation, necessitating storage in amber containers .
Applications in Medicinal Chemistry
Drug Intermediate
This compound serves as a precursor to kinase inhibitors and apoptosis inducers. For example, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .
Structure-Activity Relationship (SAR) Studies
Modifications at the 4- and 5-positions are critical for optimizing target affinity. Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in protein targets .
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